N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE
Description
N¹-[4-({4-[2-(4-Methylphenoxy)acetyl]piperazino}sulfonyl)phenyl]acetamide is a sulfonamide-containing acetamide derivative characterized by a central piperazine ring substituted with a 4-methylphenoxy acetyl group. The molecule integrates a phenylsulfonyl moiety linked to the acetamide group, creating a structurally complex pharmacophore. This compound is hypothesized to exhibit biological activity due to its structural resemblance to known analgesic and anti-inflammatory agents (e.g., sulfonamide-based NSAIDs) .
Properties
IUPAC Name |
N-[4-[4-[2-(4-methylphenoxy)acetyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-16-3-7-19(8-4-16)29-15-21(26)23-11-13-24(14-12-23)30(27,28)20-9-5-18(6-10-20)22-17(2)25/h3-10H,11-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYIQHRWXFBSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with piperazine to form 4-[2-(4-methylphenoxy)acetyl]piperazine. The final step involves the sulfonylation of this intermediate with 4-sulfamoylphenylacetic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl or acetyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE exhibit promising anticancer properties. Studies have shown that the compound can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Case Study : A study published in Cell Reports demonstrated that a related piperazine derivative effectively reduced tumor growth in xenograft models by modulating key signaling pathways involved in cancer progression .
Neurological Disorders
The piperazine structure is known for its neuroactive properties, making this compound a candidate for treating neurological disorders such as schizophrenia and depression.
- Mechanism of Action : The compound may act as a serotonin receptor modulator, influencing neurotransmitter systems that regulate mood and cognition. This mechanism has been explored in preclinical models, showing improvements in behavioral outcomes associated with anxiety and depression .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N1-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, focusing on substituent effects, molecular properties, and pharmacological activities.
Table 1: Structural and Pharmacological Comparison
Key Findings:
Substituent Effects on Activity: The 4-methylphenoxy acetyl group in the target compound differentiates it from simpler analogs like Compound 35 . This substituent likely increases steric bulk and lipophilicity, which could enhance binding to hydrophobic pockets in pain-related targets (e.g., COX enzymes or opioid receptors).
Metabolic Stability :
- Piperazine rings with dioxo modifications (e.g., ) are prone to oxidative degradation, whereas the unmodified piperazine in the target compound may offer better metabolic stability.
Pharmacokinetic Properties: Compounds with fluorine substituents (e.g., ) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to cytochrome P450 oxidation.
Activity Gaps: While Compound 35 shows proven analgesic activity , the target compound’s additional 4-methylphenoxy group could modulate selectivity for inflammatory pain pathways, though experimental validation is needed.
Biological Activity
N~1~-[4-({4-[2-(4-METHYLPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE, a compound with significant potential in pharmacology, has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described structurally as follows:
- Molecular Formula : C23H27N5O
- Molecular Weight : 388.49 g/mol
The structural complexity of this compound suggests multiple sites for biological interaction, which may contribute to its diverse pharmacological effects.
Research indicates that the biological activity of this compound may involve:
- Inhibition of Osteoclastogenesis : Similar compounds have demonstrated the ability to inhibit osteoclast formation and activity, which is crucial in managing bone resorption diseases such as osteoporosis . This suggests that this compound could play a role in treating osteolytic disorders.
- Anticonvulsant Activity : Related derivatives have shown promise in anticonvulsant activity, particularly in models of epilepsy. These compounds have been evaluated for their efficacy in preventing seizures through modulation of sodium channels .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Bone Health : By inhibiting osteoclastogenesis, this compound may serve as a treatment for osteoporosis and other metabolic bone diseases.
- Neurological Disorders : The anticonvulsant properties suggest potential applications in treating epilepsy and other seizure-related disorders.
In Vitro Studies
In vitro studies have demonstrated that compounds structurally similar to this compound can significantly reduce the expression of osteoclast-specific marker genes and inhibit bone resorption activities. For instance, a study found that related compounds effectively blocked the formation of mature osteoclasts and suppressed F-actin belt formation .
In Vivo Studies
In vivo experiments have shown that certain derivatives can prevent ovariectomy-induced bone loss in animal models. This highlights the potential for this compound to be developed into a therapeutic agent for postmenopausal osteoporosis.
Summary of Key Findings
| Study Type | Key Findings |
|---|---|
| In Vitro | Inhibition of osteoclastogenesis; reduced expression of osteoclast markers. |
| In Vivo | Prevention of bone loss in ovariectomized rats; potential application in osteoporosis treatment. |
| Anticonvulsant | Demonstrated efficacy in seizure models; modulation of sodium channels observed. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N¹-[4-({4-[2-(4-methylphenoxy)acetyl]piperazino}sulfonyl)phenyl]acetamide, and how can purity be optimized?
- Methodological Answer : A multi-step approach is typical:
Coupling Reactions : React 4-methylphenoxyacetyl chloride with piperazine to form the acetyl-piperazine intermediate (40–60°C, DCM solvent, 12–24 hours) .
Sulfonylation : Introduce the sulfonyl group to the phenylacetamide core using chlorosulfonic acid under controlled anhydrous conditions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .
- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts (e.g., unreacted sulfonyl chloride) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify piperazine ring protons (δ 2.5–3.5 ppm) and sulfonyl group integration. Aromatic protons from the 4-methylphenoxy group appear as distinct doublets (δ 6.8–7.2 ppm) .
- IR Spectroscopy : Confirm acetyl C=O stretch (~1680 cm⁻¹) and sulfonamide S=O stretches (~1150 and 1350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with theoretical m/z (±2 ppm) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Staphylococcus aureus and Candida albicans (10–100 µg/mL concentrations) .
- Analgesic Activity : Employ the hot-plate test (rodent models, 20–50 mg/kg doses) with paracetamol as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., solvent/DMSO concentration, cell passage number) to reduce variability .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies; discrepancies may arise from differences in compound solubility or metabolite interference .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate target binding (e.g., COX-2 or bacterial topoisomerases) and correlate with in vitro results .
Q. What strategies improve synthetic yield while minimizing toxic byproducts?
- Methodological Answer :
- Catalyst Optimization : Replace traditional bases (e.g., Et₃N) with greener alternatives (e.g., K₂CO₃ in DMF) to enhance sulfonylation efficiency (yield ↑15–20%) .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acetyl chloride addition) to improve heat dissipation and reduce side reactions .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed sulfonamide) and adjust reaction pH/temperature accordingly .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer :
- Substituent Variation : Modify the 4-methylphenoxy group to electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess antimicrobial potency .
- Piperazine Replacement : Test morpholine or homopiperazine analogs to evaluate the impact of ring size on pharmacokinetics (e.g., logP, metabolic stability) .
- In Silico Profiling : Apply QSAR models (e.g., CoMFA) to predict bioavailability and toxicity profiles before synthesis .
Q. What advanced techniques address challenges in characterizing metabolic stability?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS (half-life <30 min suggests rapid clearance) .
- Metabolite ID : Use HRMS/MS to identify hydroxylated or glucuronidated metabolites; compare fragmentation patterns with synthetic standards .
- CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Data Analysis and Theoretical Frameworks
Q. How should researchers design experiments to align with pharmacological theories?
- Methodological Answer :
- Target Hypothesis : Link bioactivity to established pathways (e.g., NSAIDs for COX inhibition) using competitive binding assays .
- Dose Selection : Apply the Hill equation to determine non-linear response ranges, avoiding supra-pharmacological concentrations .
- Negative Controls : Include structurally related inactive analogs (e.g., des-sulfonyl derivatives) to confirm specificity .
Q. What statistical methods validate reproducibility in biological assays?
- Methodological Answer :
- Power Analysis : Calculate sample sizes (α=0.05, power=0.8) to ensure detectable effect sizes (e.g., ≥20% inhibition vs. control) .
- ANOVA with Post Hoc Tests : Compare inter-group variability (e.g., Tukey’s HSD for multiple comparisons) .
- Bland-Altman Plots : Assess agreement between technical replicates in spectrophotometric readings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
